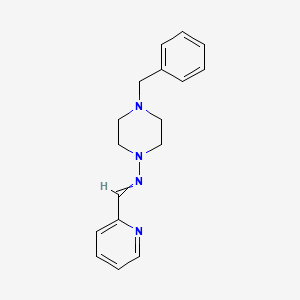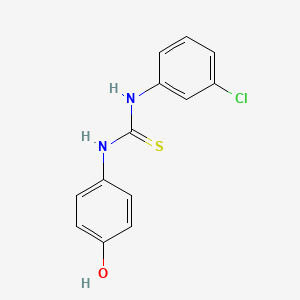
N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea, also known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTH is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its biological activities.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea exerts its biological activities through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene repression. This compound inhibits HDACs, leading to the upregulation of various genes involved in cell cycle arrest, apoptosis, and differentiation. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism and inflammation. This compound activates PPARγ, leading to the downregulation of various pro-inflammatory genes and the upregulation of anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and anti-inflammatory effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. This compound has also been shown to have neuroprotective effects and reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and availability. However, this compound has some limitations, including its solubility in water, which can make it difficult to use in some experiments. In addition, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea, including the development of more potent and selective HDAC inhibitors and PPARγ agonists. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of this compound and its potential applications in various fields. Finally, the development of new formulations and delivery methods for this compound could enhance its efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, this compound, or this compound, is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its biological activities, including its inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and anti-inflammatory effects. This compound exerts its biological activities through various mechanisms, including the inhibition of HDACs and the activation of PPARγ. This compound has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and availability, but also has some limitations, including its solubility in water and off-target effects. Finally, there are several future directions for the study of this compound, including the development of more potent and selective HDAC inhibitors and PPARγ agonists, elucidation of the molecular mechanisms underlying the biological activities of this compound, and the development of new formulations and delivery methods for this compound.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea can be synthesized through various methods, including the reaction of 3-chloroaniline with 4-hydroxybenzaldehyde in the presence of thiourea and a catalyst such as zinc chloride. Other methods involve the condensation of 3-chloroaniline with 4-hydroxybenzaldehyde in the presence of ammonium thiocyanate or the reaction of 3-chloroaniline with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(4-hydroxyphenyl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells through various mechanisms. In addition, this compound has been shown to have neuroprotective effects and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-2-1-3-11(8-9)16-13(18)15-10-4-6-12(17)7-5-10/h1-8,17H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZTUYJBAXTHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

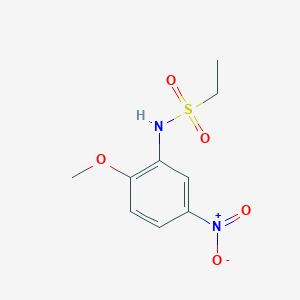
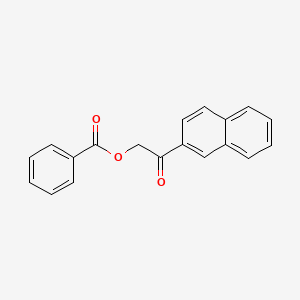
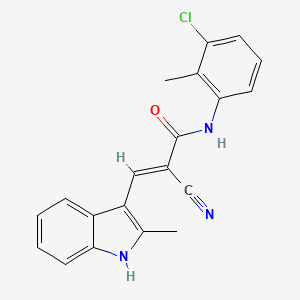
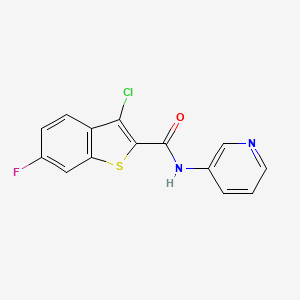
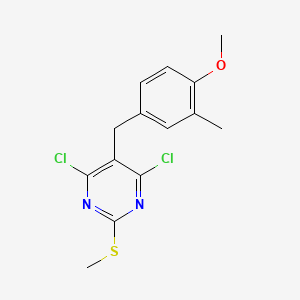

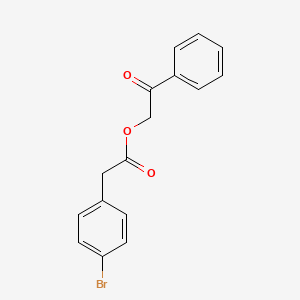
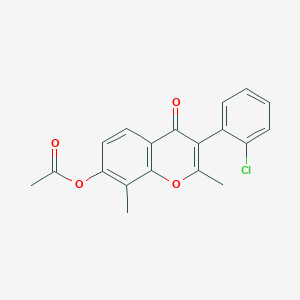
![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)

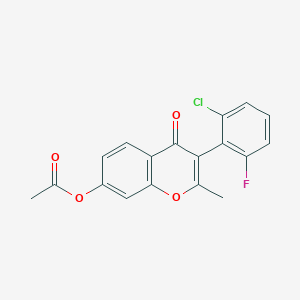
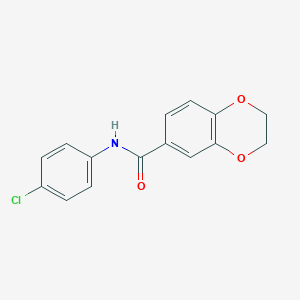
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
